molecular formula C18H17BrN2O2S B3550954 N-1,3-benzothiazol-2-yl-2-(2-bromo-4-isopropylphenoxy)acetamide

N-1,3-benzothiazol-2-yl-2-(2-bromo-4-isopropylphenoxy)acetamide

Cat. No.: B3550954
M. Wt: 405.3 g/mol
InChI Key: PZDQCKIJPZZJAP-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with aldehydes or ketones . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate can give various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary greatly depending on their specific structure. For instance, N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide has a molecular weight of 226.69 .

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on their specific structure and the target they interact with. Some benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

Future Directions

Benzothiazoles continue to be an area of interest in various fields due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanism of action, and designing more potent benzothiazole-based drugs .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-bromo-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-11(2)12-7-8-15(13(19)9-12)23-10-17(22)21-18-20-14-5-3-4-6-16(14)24-18/h3-9,11H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDQCKIJPZZJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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